N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
Description
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone-based compound featuring a 4-ethoxyphenyl substituent at the pyridazinone C3 position and a cyclopentyl amide moiety. The pyridazinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in anti-inflammatory and antipyretic applications .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGQPDEQSVJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and cyclopentyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide with structurally related pyridazinone hybrids from the provided evidence. Key differences in substituents, physicochemical properties, and spectral data are highlighted:
Key Findings:
Substituent Effects: The 4-ethoxyphenyl group in the target compound likely increases lipophilicity compared to the polar 4-nitrobenzyloxy group in 5b . This could enhance bioavailability but reduce aqueous solubility.
Spectral Trends: IR spectra for pyridazinone hybrids consistently show C=O stretches between 1623–1681 cm⁻¹, correlating with the pyridazinone and amide/ester carbonyls . Aromatic protons in 4-substituted phenyl groups (e.g., 4-ethoxy, 4-nitro) resonate at δ 7.10–8.34, with electron-withdrawing groups (e.g., nitro in 5b) causing downfield shifts .
Synthetic Efficiency :
- Yields for analogs range from 42–91% , with lower yields observed for bulkier substituents (e.g., 6g : 42%) . The target compound’s cyclopentyl group may require optimized coupling conditions to achieve comparable yields.
Pharmacological Implications :
- Piperazinyl/piperidinyl substituents (e.g., 6f , 6e ) are associated with enhanced CNS penetration due to increased basicity, whereas the target’s cyclopentyl amide may favor peripheral activity .
Biological Activity
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound belonging to the pyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 341.4 g/mol. Its structure features a cyclopentyl group, a propanamide moiety, and a pyridazinone ring substituted with an ethoxyphenyl group. The unique combination of these structural elements contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : This may involve reactions between hydrazine derivatives and appropriate diketones.
- Introduction of the Ethoxyphenyl Group : This can be achieved through electrophilic aromatic substitution.
- Cyclopentyl Group Addition : Alkylation reactions using cyclopentyl halides are commonly employed.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Anti-inflammatory Properties
Studies have suggested that this compound may inhibit osteoclast differentiation by suppressing cathepsin K expression, which is crucial in bone resorption processes. This activity positions it as a potential therapeutic agent in treating conditions related to bone metabolism and inflammation.
Anticancer Activity
Preliminary investigations indicate that the compound may interfere with tumor-related pathways, suggesting its potential use in cancer therapy. Its ability to modulate various signaling pathways could be instrumental in developing anticancer strategies.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's pyridazinone moiety acts as a pharmacophore, engaging in hydrogen bonding and hydrophobic interactions with target proteins. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways.
Case Studies and Experimental Data
Recent studies have utilized in vitro assays to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Osteoclastogenesis assay | Demonstrated significant inhibition of RANKL-induced osteoclast differentiation |
| Study 2 | Cancer cell line assays | Showed reduced proliferation in specific cancer cell lines, indicating potential anticancer properties |
These findings underscore the need for further research to elucidate the full pharmacological profile and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
